Atrochrysone
Description
Atrochrysone (C₁₆H₁₄O₄) is a tetrahydroanthracene derivative and a pivotal intermediate in fungal polyketide biosynthesis, particularly in pathways leading to anthraquinones and their derivatives . It is synthesized via iterative non-reducing polyketide synthases (NR-PKSs), such as this compound carboxylic acid synthase (ACAS), which collaborates with a β-lactamase-type thioesterase (ACTE) to release the linear poly-β-ketone intermediate. This intermediate undergoes spontaneous decarboxylation to form this compound . This compound serves as a precursor for bioactive compounds like emodin, monodictyphenone, and cladofulvin, with its biosynthesis conserved across Aspergillus, Cortinarius, and Cladosporium species .
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3,6,8,9-tetrahydroxy-3-methyl-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C15H14O5/c1-15(20)5-8-2-7-3-9(16)4-10(17)12(7)14(19)13(8)11(18)6-15/h2-4,16-17,19-20H,5-6H2,1H3 |
InChI Key |
FELQSDLZFDTZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)O)O |
Synonyms |
atrochrysone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Stability and Yield Challenges
- Atrochrysone carboxylic acid is highly unstable, undergoing spontaneous decarboxylation to this compound (yield: ~11% under optimal fermentation conditions) .
- Emodin anthrone, an intermediate between this compound and emodin, is prone to oxidation, complicating isolation .
Key Research Findings
Evolutionary Conservation: this compound pathways are evolutionarily conserved in fungi, but gene clusters vary, leading to species-specific products (e.g., cladofulvin in C. fulvum vs. monodictyphenone in Aspergillus) .
Enzyme Engineering : Domain-swapping in NR-PKSs (e.g., replacing ACAS domains) alters chain length and cyclization patterns, enabling synthetic analogs .
Industrial Applications: Engineered Aspergillus oryzae strains produce this compound derivatives (e.g., torosachrysone) at 0.84 g/L, which are chemically oxidized to pharmaceutically relevant anthraquinones like physcion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
